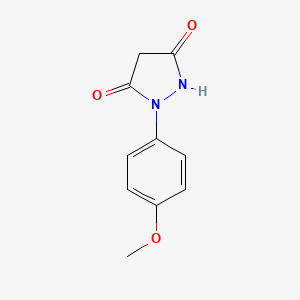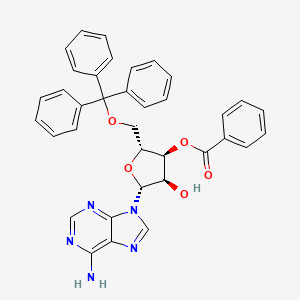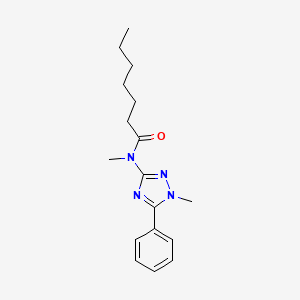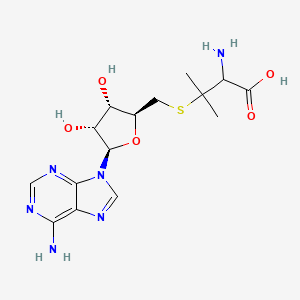
H-DL-Pen(adenosyl)(adenosyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Pen(adenosyl)(adenosyl)-OH is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of adenosyl groups, which are known for their biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pen(adenosyl)(adenosyl)-OH typically involves the coupling of adenosyl groups with a penultimate amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the compound. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process is also critical, often involving chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pen(adenosyl)(adenosyl)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of reduced derivatives. Substitution reactions can produce a wide range of products depending on the nucleophile involved.
Scientific Research Applications
H-DL-Pen(adenosyl)(adenosyl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s adenosyl groups are biologically significant, making it useful in studies related to cellular metabolism and enzyme activity.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which H-DL-Pen(adenosyl)(adenosyl)-OH exerts its effects involves its interaction with specific molecular targets. The adenosyl groups play a crucial role in this process, often participating in enzymatic reactions and metabolic pathways. The compound’s ability to interact with these targets makes it valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
Adenosylcobalamin: A coenzyme form of vitamin B12, known for its role in cellular metabolism.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
Uniqueness
H-DL-Pen(adenosyl)(adenosyl)-OH is unique due to its specific structure, which combines adenosyl groups with a penultimate amino acid derivative
Properties
Molecular Formula |
C15H22N6O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(2,10(16)14(24)25)27-3-6-8(22)9(23)13(26-6)21-5-20-7-11(17)18-4-19-12(7)21/h4-6,8-10,13,22-23H,3,16H2,1-2H3,(H,24,25)(H2,17,18,19)/t6-,8-,9-,10?,13-/m1/s1 |
InChI Key |
ATGWONWTBUCXGC-XOKZJJQCSA-N |
Isomeric SMILES |
CC(C)(C(C(=O)O)N)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
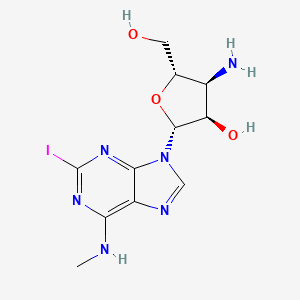
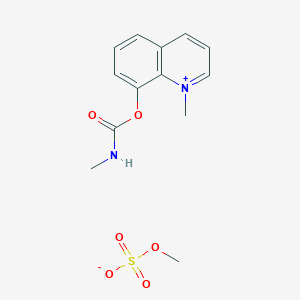
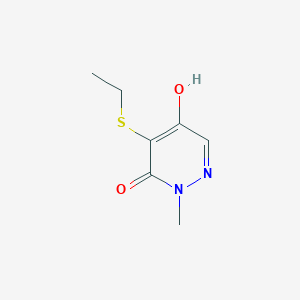
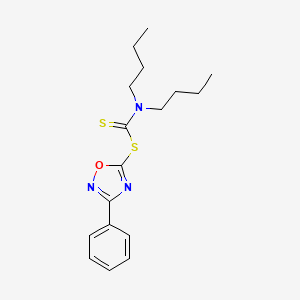
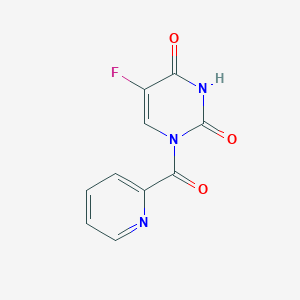
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
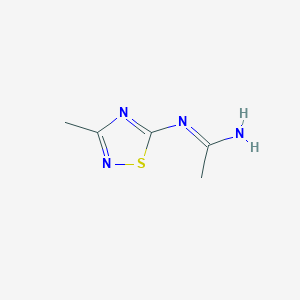
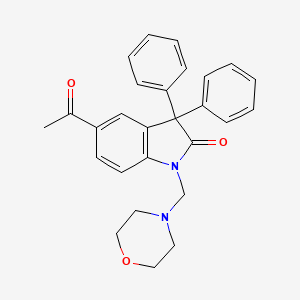
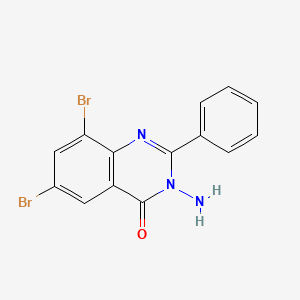
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
